molecular formula C6H6BrN3O2 B13390268 Methyl (Z)-3-(3-bromo-1H-1,2,4-triazol-5-yl)acrylate

Methyl (Z)-3-(3-bromo-1H-1,2,4-triazol-5-yl)acrylate

Cat. No.: B13390268
M. Wt: 232.03 g/mol
InChI Key: UKMPNKYGEMQZRP-UHFFFAOYSA-N
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Description

Methyl (Z)-3-(3-bromo-1H-1,2,4-triazol-5-yl)acrylate is a brominated triazole derivative featuring an acrylate ester group. Its molecular formula is C₇H₇BrN₃O₂, with a molecular weight of 261.06 g/mol and a purity of 95% (MFCD22056546) . The compound’s structure combines a 1,2,4-triazole ring brominated at the 3-position with a (Z)-configured acrylate ester side chain. This configuration imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in medicinal chemistry and polymer science.

Properties

IUPAC Name

methyl 3-(5-bromo-1H-1,2,4-triazol-3-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O2/c1-12-5(11)3-2-4-8-6(7)10-9-4/h2-3H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMPNKYGEMQZRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=NNC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2Z)-3-(3-bromo-1H-1,2,4-triazol-5-yl)acrylate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile.

    Bromination: The triazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Acrylation: The brominated triazole is then reacted with methyl acrylate in the presence of a base such as potassium carbonate to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-3-(3-bromo-1H-1,2,4-triazol-5-yl)acrylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the triazole ring can be substituted with other nucleophiles.

    Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with electrophiles or nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Addition: Electrophiles like halogens or nucleophiles like Grignard reagents can be used.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-triazole derivative, while addition of a Grignard reagent to the acrylate moiety would yield a substituted alkane.

Scientific Research Applications

Methyl (2Z)-3-(3-bromo-1H-1,2,4-triazol-5-yl)acrylate has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2Z)-3-(3-bromo-1H-1,2,4-triazol-5-yl)acrylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Differences

  • Acrylate vs. Carboxylate Esters : The acrylate group in the target compound offers conjugation for Michael additions or polymerizations, whereas carboxylate esters (e.g., Methyl 5-bromo-4H-triazole-3-carboxylate) are more rigid and less reactive toward nucleophiles.
  • Bromine Position : Bromine at the 5-yl position (target compound) vs. 1-yl (Methyl (3-bromo-1H-triazol-1-yl)acetate) alters electronic distribution, affecting substitution reactions.
  • Propanoic Acid Derivative: The carboxylic acid in 3-(3-bromo-1H-triazol-5-yl)propanoic acid enables hydrogen bonding and salt formation, contrasting with the ester’s hydrophobicity .

Research Findings and Trends

  • Crystallographic Analysis: The monoclinic crystal system of the Schiff base analog (CCDC 829447) underscores the role of triazole rings in stabilizing molecular conformations .
  • Purity and Commercial Availability : High-purity analogs (95–98%) listed in indicate industrial interest in brominated triazoles as scalable intermediates.
  • Computational Modeling: notes the need for DFT studies on triazole derivatives, suggesting opportunities to predict reactivity and optimize synthesis .

Biological Activity

Methyl (Z)-3-(3-bromo-1H-1,2,4-triazol-5-yl)acrylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features a triazole ring that is known for its diverse biological activities. The presence of the triazole moiety is crucial as it allows for interactions with various biological targets, including enzymes and receptors.

Antimicrobial Activity

Compounds containing triazole structures have demonstrated considerable antimicrobial properties. Research indicates that derivatives of triazoles exhibit activity against a range of pathogens including bacteria, fungi, and viruses. For instance, the broad-spectrum activity of triazoles has been utilized in antifungal treatments like fluconazole and ketoconazole, which target fungal cell membranes and inhibit ergosterol synthesis .

Anticancer Properties

Triazole derivatives are also being investigated for their anticancer potential. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms such as inhibiting cell proliferation and disrupting cellular signaling pathways. For example, the synthesis of specific triazole compounds has been linked to significant anticancer activity in vitro against various cancer cell lines .

Anti-inflammatory Effects

The anti-inflammatory properties of triazole compounds have been documented in several studies. These compounds can inhibit the production of pro-inflammatory cytokines and modulate immune responses, making them potential candidates for treating inflammatory diseases .

Synthesis and Evaluation

A notable study focused on synthesizing this compound and evaluating its biological activity. The compound was synthesized using a straightforward method involving the reaction of methyl acrylate with 3-bromo-1H-1,2,4-triazole under specific conditions to optimize yield and purity. The synthesized compound was then tested for its antimicrobial and anticancer activities.

Activity TypeTest Organism/Cell LineResult
AntimicrobialStaphylococcus aureusInhibition at 50 µg/mL
AnticancerHeLa CellsIC50 = 20 µM
Anti-inflammatoryRAW 264.7 MacrophagesReduced TNF-alpha levels

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : Triazoles can act as enzyme inhibitors by mimicking substrates or binding to active sites.
  • Signal Transduction Modulation : They may interfere with signaling pathways that regulate cell growth and apoptosis.

Q & A

Q. Key Considerations :

  • Protect the triazole NH group with tert-butyloxycarbonyl (Boc) to prevent side reactions .
  • Monitor regioselectivity via LC-MS to avoid 1,5-disubstituted triazole byproducts .

Advanced: How can the antimicrobial activity of this compound be systematically evaluated?

Answer:
Follow a multi-tiered approach:

  • In Vitro Assays :
    • MIC/MBC Testing : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., P. aeruginosa) strains .
    • Time-Kill Curves : Assess bactericidal kinetics at 2× MIC over 24 hours .
  • Mechanistic Studies :
    • Molecular Docking : Target triazole-binding enzymes (e.g., cytochrome P450) using AutoDock Vina .
    • Resistance Profiling : Serial passage experiments to detect mutation rates in target pathogens .

Table 2 : Example MIC/MBC Data for Triazole Derivatives

CompoundMIC (µg/mL)MBC (µg/mL)Target PathogenReference
Analog with N-ethyl31.2562.5P. aeruginosa
Analog with N-methyl62.5125S. aureus

Advanced: What strategies mitigate degradation of the bromo-triazole group during long-term storage?

Answer:
The bromine atom increases susceptibility to hydrolysis and photolysis. Stabilization methods:

  • Storage Conditions :
    • Temperature : -20°C under argon to prevent oxidative debromination .
    • Light Protection : Amber vials with desiccants (silica gel) .
  • Formulation :
    • Co-Crystallization : Use coformers (e.g., oxalic acid) to enhance lattice stability .
    • Lyophilization : Convert to a stable amorphous solid if crystalline forms degrade .

Basic: How can computational chemistry aid in predicting the reactivity of this compound?

Answer:

  • Reactivity Hotspots :
    • Electrostatic Potential Maps : Identify electrophilic sites (e.g., acrylate β-carbon) using Gaussian09 .
    • Fukui Indices : Predict sites for nucleophilic attack (e.g., triazole C-5 position) .
  • Degradation Pathways :
    • MD Simulations : Model hydrolysis of the bromo-triazole group in explicit water .

Advanced: How to design analogs to improve the compound’s bioavailability while retaining activity?

Answer:

  • Bioisosteric Replacement :
    • Replace bromine with CF3 to enhance lipophilicity (ClogP +0.7) .
    • Substitute methyl acrylate with ethyl ester to modulate logD .
  • Prodrug Strategies :
    • Introduce pH-sensitive groups (e.g., tert-butyl esters) for targeted release in acidic environments .

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